AKR1C1 Inhibitory Potency (Ki): CPSA vs. 3-Bromo-5-phenylsalicylic Acid (BPSA) and 3,5-Dichlorosalicylic Acid (DCL)
In a systematic structure-activity relationship study of 5-substituted 3-chlorosalicylic acid derivatives, 3-chloro-2-hydroxy-5-phenylbenzoic acid (CPSA) exhibited an inhibition constant (Ki) of 0.86 nM against recombinant human AKR1C1, making it the most potent compound in the series [1]. By comparison, the 3-bromo analog (3-bromo-5-phenylsalicylic acid, BPSA) demonstrated a Ki of 4 nM against AKR1C1 [2], while the dichloro analog (3,5-dichlorosalicylic acid, DCL) exhibited approximately 10-fold weaker binding interaction [3]. CPSA is 4.7-fold more potent than BPSA and >10-fold more potent than DCL in this biochemical assay system.
| Evidence Dimension | Inhibitory potency (Ki) against recombinant human AKR1C1 |
|---|---|
| Target Compound Data | Ki = 0.86 nM |
| Comparator Or Baseline | 3-Bromo-5-phenylsalicylic acid (BPSA): Ki = 4 nM; 3,5-Dichlorosalicylic acid (DCL): ~10-fold weaker binding (approximate Ki >8.6 nM) |
| Quantified Difference | CPSA is 4.7-fold more potent than BPSA; >10-fold more potent than DCL |
| Conditions | Fluorescence-based competitive inhibition assay using recombinant human AKR1C1 |
Why This Matters
Sub-nanomolar potency enables lower compound usage in cellular and in vivo studies, reducing cost per experiment and minimizing off-target effects associated with higher inhibitor concentrations.
- [1] El-Kabbani O, Scammells PJ, Gosling J, Dhagat U, Endo S, Matsunaga T, Soda M, Hara A. Structure-based optimization and biological evaluation of human 20α-hydroxysteroid dehydrogenase (AKR1C1) salicylic acid-based inhibitors. Eur J Med Chem. 2010 Nov;45(11):5309-17. doi: 10.1016/j.ejmech.2010.08.052. View Source
- [2] El-Kabbani O, Carbone V, Chung RP, Matsunaga T, Endo S, Hara A. Structure-guided design, synthesis, and evaluation of salicylic acid-based inhibitors targeting a selectivity pocket in the active site of human 20alpha-hydroxysteroid dehydrogenase (AKR1C1). J Med Chem. 2009 May 28;52(10):3259-64. doi: 10.1021/jm9001633. View Source
- [3] Dhagat U, Endo S, Sumii R, Hara A, El-Kabbani O. Selectivity determinants of inhibitor binding to human 20alpha-hydroxysteroid dehydrogenase: crystal structure of the enzyme in ternary complex with coenzyme and the potent inhibitor 3,5-dichlorosalicylic acid. J Med Chem. 2008 Aug 28;51(16):4844-8. doi: 10.1021/jm8003575. View Source
